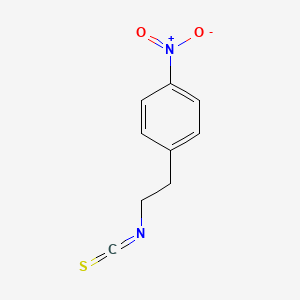
1-(2-Isothiocyanatoethyl)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Isothiocyanatoethyl)-4-nitrobenzene is an organic compound with the molecular formula C9H8N2O2S It is characterized by the presence of an isothiocyanate group (-N=C=S) and a nitro group (-NO2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Isothiocyanatoethyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the reaction of 4-nitrobenzyl chloride with potassium thiocyanate in the presence of a suitable solvent such as acetone. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired isothiocyanate compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by controlling factors such as temperature, reaction time, and the concentration of reagents .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Isothiocyanatoethyl)-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, leading to the formation of thiourea derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include primary and secondary amines, typically under mild conditions.
Reduction Reactions: Hydrogen gas and catalysts such as palladium on carbon (Pd/C) are commonly used.
Major Products Formed:
Substitution Reactions: Thiourea derivatives.
Reduction Reactions: Amino derivatives of the original compound.
Scientific Research Applications
1-(2-Isothiocyanatoethyl)-4-nitrobenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Isothiocyanatoethyl)-4-nitrobenzene involves its interaction with biological molecules. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity underlies its biological activities, such as antimicrobial and anticancer effects . The nitro group can also participate in redox reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Phenethyl isothiocyanate: Known for its anticancer properties.
Benzyl isothiocyanate: Studied for its antimicrobial activity.
4-Isothiocyanatobenzene: Used in organic synthesis.
Uniqueness: Its dual functional groups allow for a broader range of chemical transformations and biological interactions compared to similar compounds .
Properties
CAS No. |
13203-40-2 |
|---|---|
Molecular Formula |
C9H8N2O2S |
Molecular Weight |
208.24 g/mol |
IUPAC Name |
1-(2-isothiocyanatoethyl)-4-nitrobenzene |
InChI |
InChI=1S/C9H8N2O2S/c12-11(13)9-3-1-8(2-4-9)5-6-10-7-14/h1-4H,5-6H2 |
InChI Key |
SRVNJDBBDLYDLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN=C=S)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















